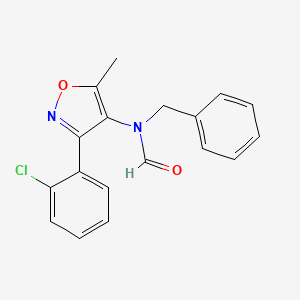
tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a dichloropyrimidine moiety, and a tert-butyl ester group. Its chemical properties make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate typically involves multiple stepsThe final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The dichloropyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the dichloropyrimidine moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles such as amines and thiols.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Ester Hydrolysis: Corresponding carboxylic acid.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The dichloropyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichloropyrimidine moiety and pyrrolidine ring make it particularly versatile in various chemical reactions and applications .
Properties
Molecular Formula |
C16H24Cl2N4O2 |
|---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
tert-butyl 3-[[(2,4-dichloropyrimidin-5-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H24Cl2N4O2/c1-16(2,3)24-15(23)22-6-5-11(9-22)8-21(4)10-12-7-19-14(18)20-13(12)17/h7,11H,5-6,8-10H2,1-4H3 |
InChI Key |
HKEIDEIAWBJBNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN(C)CC2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


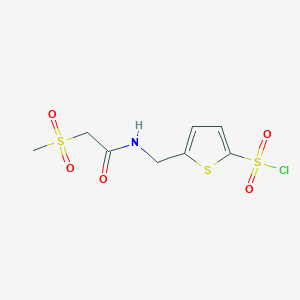
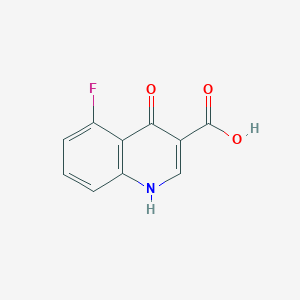
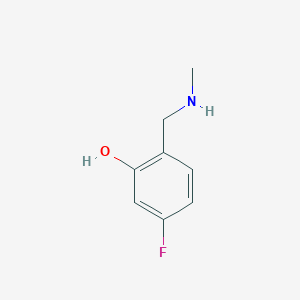
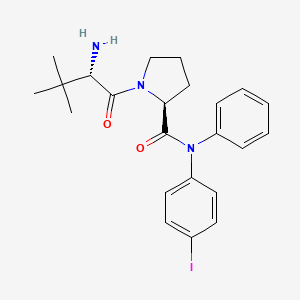
![Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazole-5-carboxylate](/img/structure/B12844336.png)
![3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12844338.png)



![2-[(3S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid](/img/structure/B12844374.png)

![rel-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol](/img/structure/B12844381.png)

